(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
CAS No.:
Cat. No.: VC18012175
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | [1-(3-bromophenyl)triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C9H8BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 |
| Standard InChI Key | MMFVEZFVOPLMGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,3-triazole ring—a five-membered heterocycle containing three nitrogen atoms—linked to a 3-bromophenyl group at the N1 position and a hydroxymethyl group (-CHOH) at the C4 position . The bromine atom on the phenyl ring enhances electrophilicity, while the methanol group improves hydrophilicity, influencing solubility and pharmacokinetic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [1-(3-Bromophenyl)triazol-4-yl]methanol |
| Molecular Formula | |
| Molecular Weight | 254.08 g/mol |
| SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)CO |
| InChIKey | MMFVEZFVOPLMGG-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
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NMR (CDCl): Peaks at δ 7.95 (s, 1H, triazole-H), 7.76–7.26 (m, aromatic H), 5.47 (s, 2H, -CH-), and 3.78 (s, 3H, -OCH) correlate with substituent positions .
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HRMS: A molecular ion peak at m/z 257.0960 [M+H] aligns with the theoretical mass .
Synthesis and Chemical Transformations
Conventional Synthesis Routes
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach :
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Precursor Preparation: 3-Bromophenyl azide reacts with propargyl alcohol under Cu(I) catalysis.
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Cycloaddition: The azide and alkyne form the triazole ring at 25–60°C in aqueous or alcoholic solvents .
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Purification: Column chromatography yields the product in 52–98% efficiency .
Table 2: Representative Synthetic Conditions
| Parameter | Condition |
|---|---|
| Catalyst | CuSO·5HO + Sodium Ascorbate |
| Solvent | t-BuOH/HO (1:1) |
| Temperature | 25–60°C |
| Yield | 70–98% |
Green Chemistry Approaches
Recent advances employ heterogeneous catalysts like BiWO nanoparticles, enabling solvent-free or aqueous-phase reactions with reduced environmental impact . These methods achieve comparable yields (75–90%) while minimizing copper residues .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
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Aqueous Solubility: 1.2 mg/mL (pH 7.4), enhanced by the hydroxymethyl group.
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LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability
The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via triazole ring protonation.
Applications in Drug Discovery
Lead Optimization
Structural analogs with sulfonamide or piperazine substituents show improved hCA IX selectivity (>100-fold over hCA II), making them candidates for hypoxic tumor targeting .
Prodrug Development
Ester derivatives (e.g., acetate prodrugs) exhibit enhanced oral bioavailability in rodent models, with 80% hepatic conversion to the active form .
Future Research Directions
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Targeted Delivery Systems: Nanoparticle encapsulation to improve tumor selectivity.
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Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.
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Computational Modeling: QSAR studies to optimize substituent effects on hCA isoform selectivity.
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